
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a sulfenamide group, and a tert-butyl group attached to the nitrogen atom. The presence of the 1-oxide group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide typically involves the reaction of pyridine-2-thiol with tert-butylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dichloromethane or acetonitrile and a temperature range of 0-25°C. The oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, facilitates the formation of the 1-oxide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide group back to the corresponding sulfenamide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding sulfenamide.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfenamide group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The 1-oxide group may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-: Lacks the 1-oxide group, resulting in different chemical properties.
2-Pyridinesulfenamide, N-(1,1-dimethylpropyl)-, 1-oxide: Similar structure but with a different alkyl group attached to the nitrogen atom.
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 2-oxide: The position of the oxide group is different, leading to variations in reactivity.
Uniqueness
The presence of the 1-oxide group in 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide imparts unique redox properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
59282-35-8 |
|---|---|
Molecular Formula |
C9H14N2OS |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-methyl-N-(1-oxidopyridin-1-ium-2-yl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C9H14N2OS/c1-9(2,3)10-13-8-6-4-5-7-11(8)12/h4-7,10H,1-3H3 |
InChI Key |
BYZCIXGMDPZMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NSC1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


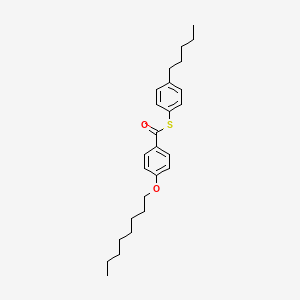

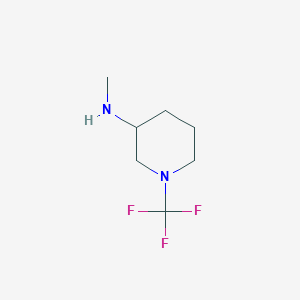
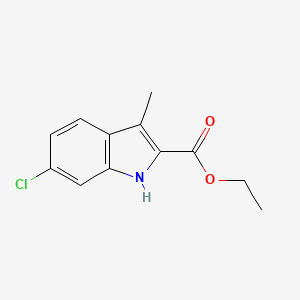
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)

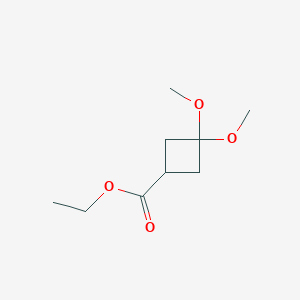
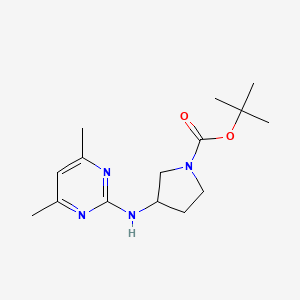
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)


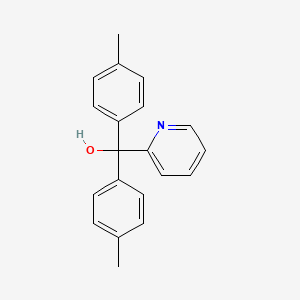

![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
